5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c17-14-7-6-13(24-14)16(21)18-15-11-8-25(22,23)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVRNAXXXTMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3,4-Diaminothiophene
Reacting 3,4-diaminothiophene with phenylhydrazine in acetic acid at reflux (120°C, 8–12 hours) yields 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine. This step proceeds via nucleophilic attack and subsequent ring closure, achieving yields of 68–72%.
Oxidation to Sulfone
The sulfone group at position 5 is introduced by treating the thieno[3,4-c]pyrazole intermediate with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours. This oxidation step converts the thiophene sulfur to a sulfone, affording 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine 5,5-dioxide in 85–90% yield.
Table 1: Optimization of Sulfone Formation
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | 60 | 6 | 85–90 |
| mCPBA/CH₂Cl₂ | 25 | 12 | 78–82 |
| KMnO₄/H₂O | 80 | 4 | 65–70 |
Synthesis of 5-Bromofuran-2-Carboxylic Acid
The 5-bromofuran-2-carboxamide substituent is synthesized via electrophilic bromination followed by carboxylation.
Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in dichloromethane at 0–5°C for 2 hours. This regioselective reaction introduces bromine at position 5, yielding 5-bromofuran-2-carboxylic acid (62–67% yield).
Activation to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 hours). Excess SOCl₂ is removed via distillation, leaving 5-bromofuran-2-carbonyl chloride as a pale-yellow liquid (95% purity by GC-MS).
Amide Coupling Reaction
The final step involves coupling the thieno[3,4-c]pyrazol-3-amine 5,5-dioxide with 5-bromofuran-2-carbonyl chloride.
Reaction Conditions
In anhydrous dichloromethane, equimolar amounts of the amine and acid chloride are combined with triethylamine (1.2 equivalents) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup to isolate the product. This method achieves yields of 74–78%.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 65–70 |
| SOCl₂ | CH₂Cl₂ | 25 | 74–78 |
| DCC/DMAP | THF | 40 | 60–65 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.89 (d, J = 3.4 Hz, 1H, furan H-3), 6.52 (d, J = 3.4 Hz, 1H, furan H-4).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize the bromination and coupling steps, reducing reaction times by 40%. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability, achieving 90% solvent reuse.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Bromination at position 5 is favored over position 4 due to the electron-withdrawing effect of the carboxylic acid group. Excess Br₂ (1.5 equivalents) ensures complete conversion, while quenching with sodium thiosulfate minimizes di-brominated byproducts.
Sulfone Oxidation Side Reactions
Over-oxidation to sulfonic acid is prevented by严格控制反应时间 (6 hours) and using stoichiometric H₂O₂.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine analog (422.253 vs. 353.35 Da). Bromine’s larger atomic radius may enhance steric interactions in binding pockets, while fluorine’s electronegativity could improve metabolic stability . Sulfone (5,5-Dioxido) vs.
Biological Relevance: highlights thieno[3,4-c]pyrazol-3-yl derivatives as autotaxin inhibitors, suggesting the target compound and its analogs may share this activity. The fluorophenyl analog (1020048-57-0) lacks explicit biological data but exemplifies medicinal chemistry strategies to optimize pharmacokinetics via halogen substitution .
Bromination of the furan ring also demands precise regioselective conditions .
Biological Activity
5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The compound features a unique combination of thieno[3,4-c]pyrazole and furan moieties. Its molecular formula is with a molecular weight of 367.42 g/mol. The structure includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.42 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the functionalization of aromatic compounds and the introduction of sulfonyl groups. Controlled reaction conditions are crucial to optimize yields and minimize side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the purity and progress of the reactions.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant inhibitory activity against bacterial enzymes involved in cell wall biosynthesis, such as MurB, MurC, and MurD. This suggests that this compound may function as an antimicrobial agent by disrupting bacterial cell wall synthesis .
Minimum Inhibitory Concentration (MIC) studies have demonstrated varying degrees of effectiveness against various bacterial strains. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-bromo-N-(...) | 6.25 | E. coli |
| Standard Drug | 0.25 | Rifampicin |
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. A study involving multicellular spheroids indicated that compounds with similar structural characteristics exhibited significant cytotoxicity against cancer cell lines . The mechanism may involve the induction of apoptosis or inhibition of specific signaling pathways critical for cancer cell survival.
Case Studies
- Antimicrobial Activity : A series of thieno[3,4-c]pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). The results indicated that certain derivatives displayed up to 98% inhibition compared to standard treatments .
- Anticancer Screening : A drug library screening identified several compounds with similar moieties that inhibited tumor growth in vitro by more than 70% , suggesting potential for further development as anticancer agents .
Q & A
Q. What are the critical steps for synthesizing 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, and how can yield/purity be optimized?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Step 1: Bromination of the furan ring using N-bromosuccinimide (NBS) in DMF at 0–5°C to avoid over-substitution .
- Step 2: Coupling the brominated furan-2-carboxylic acid to the thieno-pyrazole core via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) at room temperature .
- Step 3: Oxidation of the thieno-pyrazole sulfur to sulfone groups using m-CPBA (meta-chloroperbenzoic acid) in chloroform .
Optimization Tips: - Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., bromine position on furan, sulfone oxidation state). Use DMSO-d6 for solubility; compare shifts with density functional theory (DFT)-predicted values .
- X-Ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between thieno-pyrazole and furan rings). Single crystals grown via slow evaporation in ethanol/chloroform (1:1) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected m/z: ~440–445 g/mol) .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility: Soluble in DMSO (>10 mM), DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL). Pre-solubilize in DMSO for biological assays .
- Stability: Degrades at pH < 5 (acidic hydrolysis of sulfone) or >40°C. Store lyophilized at -20°C under argon .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., sulfone vs. sulfide formation) influence synthetic outcomes?
Methodological Answer:
- Mechanistic Insight: Sulfone formation (via m-CPBA) competes with sulfide retention if oxidizing agents are insufficient. Use excess m-CPBA (3 equivalents) and confirm completion via IR (loss of S=O stretch at ~1050 cm⁻¹) .
- Side Reactions: Bromine may migrate to the pyrazole ring under prolonged heating. Control temperature during bromination (<5°C) .
Q. What computational strategies predict binding affinities to biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with homology-modeled targets (e.g., PDB templates 4HX3 for kinases). The furan carbonyl and sulfone groups show hydrogen bonding with catalytic lysine residues .
- MD Simulations: GROMACS simulations (AMBER force field) assess stability of ligand-target complexes over 100 ns .
Q. How can contradictory bioactivity data (e.g., IC50 variability) be resolved across assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
